molecular formula C17H18N2O5 B4230048 N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenoxy)propanamide

N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenoxy)propanamide

Cat. No.: B4230048
M. Wt: 330.33 g/mol
InChI Key: DIZLVXIUHJBOJF-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenoxy)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group, a nitro group, and a phenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenoxy)propanamide typically involves the following steps:

    Etherification: The formation of an ether bond between the nitro-substituted methoxyphenol and 4-methylphenol.

    Amidation: The conversion of the resulting ether into the corresponding amide by reacting with propanoyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration, etherification, and amidation reactions under controlled conditions to ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to optimize reaction efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy and nitro groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Formation of nitroso or amino derivatives.

    Reduction: Formation of hydroxyl or alkyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenoxy)propanamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of functional groups such as the nitro and methoxy groups can influence its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide
  • N-(2-nitrophenyl)-2-(4-methylphenoxy)propanamide
  • N-(2-methoxy-5-nitrophenyl)-2-phenoxypropanamide

Uniqueness

N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenoxy)propanamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-11-4-7-14(8-5-11)24-12(2)17(20)18-15-10-13(19(21)22)6-9-16(15)23-3/h4-10,12H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZLVXIUHJBOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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